Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of piperazine derivatives with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its piperazine moiety which is present in many pharmaceutical drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring is known to interact with various receptors and enzymes, leading to its biological effects. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple derivative used in various pharmaceutical applications.
N-Boc piperazine: A protected form of piperazine used in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A similar compound used as a building block in organic synthesis.
Uniqueness
Ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both an amino and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H18N4O4 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
ethyl 4-(2-amino-4-nitrophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N4O4/c1-2-21-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8,14H2,1H3 |
InChI Key |
CYCSBNALGOUMII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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